

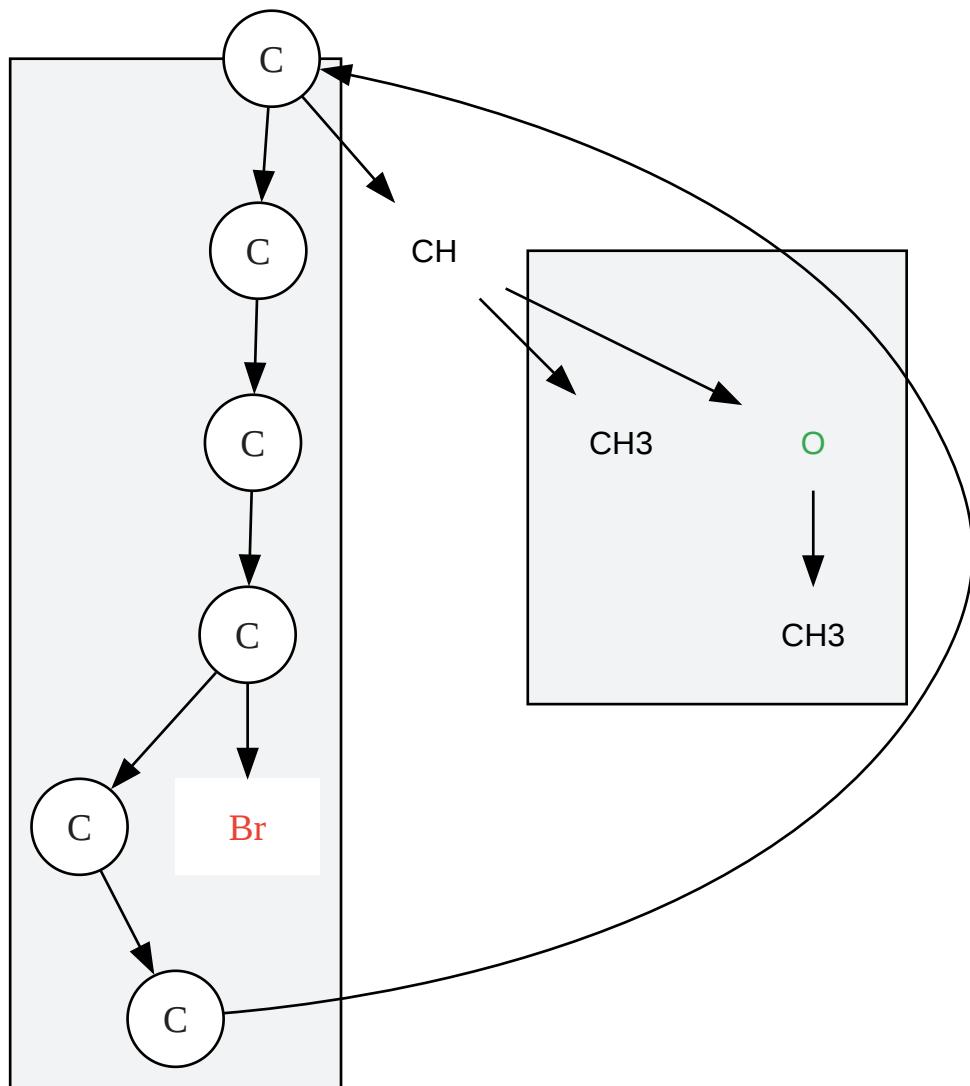
An In-depth Technical Guide to 1-(4-Bromophenyl)ethyl methyl ether

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethyl methyl ether

Cat. No.: B1278683


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **1-(4-Bromophenyl)ethyl methyl ether**. Due to the limited availability of published experimental data for this specific compound, this guide combines reported information with predicted data based on analogous structures to offer a valuable resource for researchers.

Chemical Structure and Properties

1-(4-Bromophenyl)ethyl methyl ether possesses a chiral center at the ethyl group's benzylic position, connected to a p-brominated phenyl ring and a methoxy group. Its chemical identity is confirmed by its CAS number 59891-97-3 and molecular formula C₉H₁₁BrO.[1][2][3]

[Click to download full resolution via product page](#)

Physicochemical Data

The following table summarizes key physicochemical properties of **1-(4-Bromophenyl)ethyl methyl ether**. Predicted values are included where experimental data is not readily available.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ BrO	[1] [2]
Molecular Weight	215.09 g/mol	[1]
CAS Number	59891-97-3	[1] [2]
Boiling Point (Predicted)	231.8 ± 15.0 °C	[4]
Density (Predicted)	1.327 ± 0.06 g/cm ³	[4]
Appearance	Not specified (likely a liquid or low-melting solid)	
Solubility	Expected to be soluble in common organic solvents	

Synthesis

A standard and reliable method for the synthesis of **1-(4-Bromophenyl)ethyl methyl ether** is the Williamson ether synthesis. This method involves the deprotonation of the precursor alcohol, 1-(4-bromophenyl)ethanol, to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Materials:

- 1-(4-bromophenyl)ethanol
- Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
- Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Formation of the Alkoxide: A solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases.
- Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.
- Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure **1-(4-Bromophenyl)ethyl methyl ether**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **1-(4-Bromophenyl)ethyl methyl ether** are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structure and comparison with analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

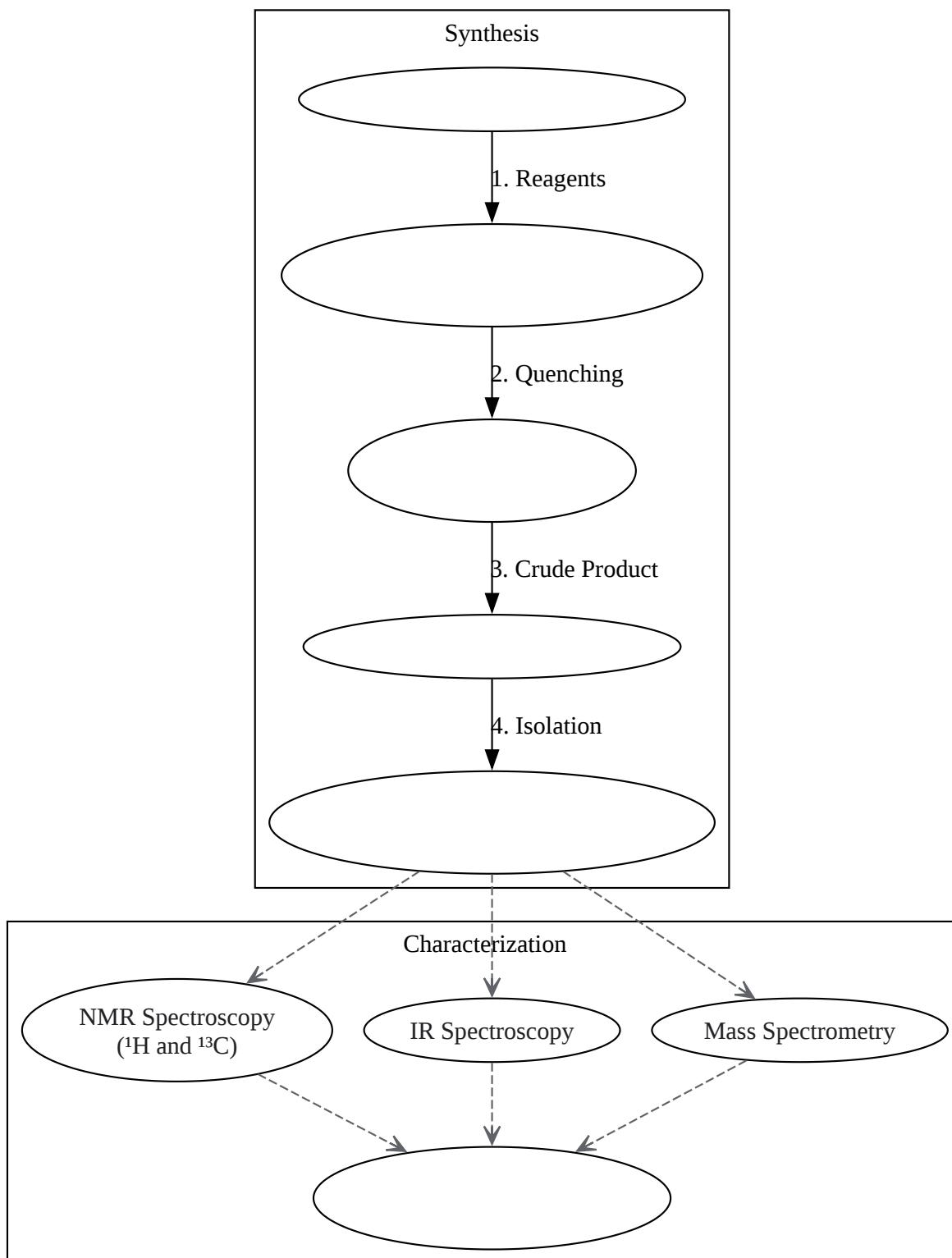
- Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
- Methine Proton (-CH(OCH₃)-): A quartet at approximately δ 4.3-4.5 ppm, coupled to the adjacent methyl protons.
- Methoxy Protons (-OCH₃): A singlet at around δ 3.2-3.4 ppm.
- Methyl Protons (-CH₃): A doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine atom (C-Br) would appear around δ 121 ppm, and the ipso-carbon attached to the ethyl ether group would be in the range of δ 140-143 ppm. The other two aromatic carbons would resonate between δ 127-132 ppm.
- Methine Carbon (-CH(OCH₃)-): A signal in the range of δ 80-85 ppm.
- Methoxy Carbon (-OCH₃): A signal around δ 56-58 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, approximately at δ 22-25 ppm.

IR (Infrared) Spectroscopy

- C-H stretching (aromatic): \sim 3050-3100 cm⁻¹
- C-H stretching (aliphatic): \sim 2850-3000 cm⁻¹
- C-O-C stretching (ether): Strong absorption bands around 1080-1150 cm⁻¹
- C=C stretching (aromatic): \sim 1600 cm⁻¹ and \sim 1490 cm⁻¹


- C-Br stretching: ~500-600 cm⁻¹

MS (Mass Spectrometry)

- Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound is expected for the molecular ion peak at m/z 214 and 216 (approximately 1:1 ratio).
- Major Fragmentation Pathways:
 - Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 183/185.
 - Benzylic cleavage to form the 4-bromobenzyl cation at m/z 183/185.
 - Loss of the ethyl group to give a fragment at m/z 185/187.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-(4-Bromophenyl)ethyl methyl ether**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 1-(4-bromophenyl)ethyl methyl ether CAS#: 59891-97-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Bromophenyl)ethyl methyl ether]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278683#structure-of-1-4-bromophenyl-ethyl-methyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com